molecular formula C13H7BrO B1584203 3-Bromo-9H-fluoren-9-one CAS No. 2041-19-2

3-Bromo-9H-fluoren-9-one

Cat. No. B1584203
CAS RN: 2041-19-2
M. Wt: 259.1 g/mol
InChI Key: XWRAQISPRVFAQK-UHFFFAOYSA-N
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Description

3-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is also known as 3-Bromofluorenone .


Synthesis Analysis

The synthesis of 3-Bromo-9H-fluoren-9-one can be achieved by reacting 9H-fluoren-9-one with bromine . The reaction usually takes place under an inert atmosphere, and organic solvents such as dichloromethane and ethanol are typically used to provide the reaction medium .


Molecular Structure Analysis

The molecular structure of 3-Bromo-9H-fluoren-9-one consists of a fluorene moiety, which is two benzene rings connected through a cyclopentane . The bromine atom is attached to the 3rd carbon atom in the fluorene structure .


Physical And Chemical Properties Analysis

3-Bromo-9H-fluoren-9-one is a solid at 20°C . It has a density of 1.609±0.06 g/cm3 (Predicted), a melting point of 188-190°C, and a boiling point of 391.3±21.0 °C (Predicted) .

Scientific Research Applications

1. Chemical Properties and Reactions

  • Restricted Rotation and Steric Effects : A study by Aoki, Nakamura, and Ōki (1982) explored the restricted rotation involving tetrahedral carbon in bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, including 3-bromo variants. The research highlighted the buttressing effect on rotational barriers, showing how the presence of bromo groups influences the free energy of activation for rotation in such compounds (Aoki, Nakamura, & Ōki, 1982).

  • Synthesis Processes : The synthesis of fluorene derivatives, including 3-Bromo-9H-fluoren-9-one, was described by Aziz et al. (2014), who developed a copper-catalyzed cross-coupling reaction for these compounds. This reaction involves the formation of both C–N and C–C bonds under environmentally friendly conditions (Aziz et al., 2014).

2. Advanced Material Applications

  • Optical Properties : Shan-sha (2015) synthesized 2,7-Dibromo-4-amino-9H-fluorene, a derivative of 3-Bromo-9H-fluoren-9-one, and studied its optical properties. These derivatives have potential applications in advanced materials due to their unique optical characteristics (Shan-sha, 2015).

  • Solar Cell Applications : Kumar et al. (2014) synthesized organic dyes containing fluorene functionalized with imidazole chromophores for dye-sensitized solar cells. These compounds, including derivatives of 3-Bromo-9H-fluoren-9-one, showed promising efficiency in solar cell applications (Kumar et al., 2014).

3. Synthesis of Related Compounds

  • Formation of Spirocyclic Compounds : Toda, Motomura, and Oshima (1974) reported the thermal [2+2] cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene, which includes compounds related to 3-Bromo-9H-fluoren-9-one. This process leads to the formation of spirocyclic compounds, showcasing the compound's reactivity and potential for creating complex chemical structures (Toda, Motomura, & Oshima, 1974).

  • Catalytic Processes and Chemical Synthesis : The study by Song et al. (2015) on the synthesis of fluoren-9-ones via Pd-catalyzed carbonylative multiple C-C bond formation highlights the role of 3-Bromo-9H-fluoren-9-one in catalytic processes. This research sheds light on the mechanistic aspects and applications of such compounds in chemical synthesis (Song et al., 2015).

Safety And Hazards

3-Bromo-9H-fluoren-9-one may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

3-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRAQISPRVFAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291095
Record name Fluoren-9-one, 3-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID80291095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-9H-fluoren-9-one

CAS RN

2041-19-2
Record name 2041-19-2
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Record name Fluoren-9-one, 3-bromo-
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Record name 3-Bromo-9H-fluoren-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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